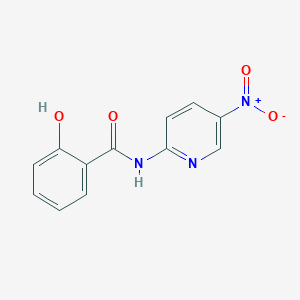

2-hydroxy-N-(5-nitropyridin-2-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

634166-21-5 |

|---|---|

Molecular Formula |

C12H9N3O4 |

Molecular Weight |

259.22 g/mol |

IUPAC Name |

2-hydroxy-N-(5-nitropyridin-2-yl)benzamide |

InChI |

InChI=1S/C12H9N3O4/c16-10-4-2-1-3-9(10)12(17)14-11-6-5-8(7-13-11)15(18)19/h1-7,16H,(H,13,14,17) |

InChI Key |

PYWMTJKEFJCPGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 2 Hydroxy N 5 Nitropyridin 2 Yl Benzamide and Analogues

Methodologies for the Formation of the Benzamide (B126) Linkage

The central challenge in synthesizing 2-hydroxy-N-(5-nitropyridin-2-yl)benzamide is the construction of the amide bond between the 2-hydroxybenzoic acid and 2-amino-5-nitropyridine moieties. Amide bond formation is a cornerstone of organic and medicinal chemistry, and various reliable methods have been developed for this purpose. The choice of method often depends on the specific functionalities present in the starting materials, desired yield, and reaction scale.

Amidation Reactions Involving 2-Hydroxybenzoic Acid Derivatives

One common strategy involves the activation of the carboxylic acid group of 2-hydroxybenzoic acid (salicylic acid) or its derivatives to make it more susceptible to nucleophilic attack by the amine. A direct approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the substituted 2-hydroxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like chloroform, followed by reaction with the desired 2-aminopyridine derivative researchgate.net.

Alternatively, a wide array of coupling reagents can be used to facilitate the amidation directly from the carboxylic acid, avoiding the isolation of the highly reactive acyl chloride. These reagents activate the carboxyl group in situ, forming a reactive intermediate that is then readily attacked by the amine. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.

Amidation Reactions Involving 2-Amino-5-nitropyridine Derivatives

From the perspective of the amine, 2-amino-5-nitropyridine acts as the nucleophile in the amide bond-forming reaction. The presence of the electron-withdrawing nitro group decreases the nucleophilicity of the amino group, which can make the reaction more challenging compared to amidation with more electron-rich amines. However, the reaction proceeds effectively with activated carboxylic acid derivatives.

The reaction is typically carried out by adding the 2-amino-5-nitropyridine derivative to a solution of the pre-activated 2-hydroxybenzoic acid derivative (e.g., the acyl chloride) in a suitable solvent such as chloroform, often under reflux conditions to drive the reaction to completion researchgate.net. The synthesis of various N-(pyridin-2-yl)-benzamide derivatives has been successfully demonstrated using these established amidation protocols mdpi.com.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound and its analogues is critically dependent on the efficient preparation of the requisite starting materials: substituted 2-aminopyridines and substituted 2-hydroxybenzoic acids.

Preparation of Substituted 2-Aminopyridines (e.g., 2-Amino-5-nitropyridine)

2-Amino-5-nitropyridine is a crucial intermediate and is typically prepared via the electrophilic nitration of 2-aminopyridine. guidechem.com This reaction is generally performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). guidechem.comsemanticscholar.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine (B92270) ring. The amino group at the 2-position directs the incoming nitro group primarily to the 5-position.

One documented procedure involves the slow, dropwise addition of a mixed acid solution to 2-aminopyridine dissolved in a solvent like 1,2-dichloroethane while maintaining a controlled temperature. After an extended reaction time, the product is isolated by quenching the reaction mixture in ice water, which precipitates the yellow, solid 2-amino-5-nitropyridine. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | H₂SO₄, HNO₃ | 1,2-Dichloroethane | 58°C | 10 h | 91.67% | chemicalbook.com |

| 2-Aminopyridine | Mixed HNO₃-H₂SO₄ | Not specified | Not specified | Not specified | 68.3% | dissertationtopic.net |

Preparation of Substituted 2-Hydroxybenzoic Acid Derivatives

2-Hydroxybenzoic acid (salicylic acid) and its derivatives are fundamental precursors. The parent compound is produced industrially via the Kolbe-Schmitt reaction, where sodium phenolate is treated with carbon dioxide under high pressure and temperature to carboxylate the phenol ring ortho to the hydroxyl group. google.com Another common laboratory-scale preparation involves the alkaline hydrolysis of methyl 2-hydroxybenzoate (methyl salicylate), which is naturally occurring as oil of wintergreen. rsc.org

Substituted derivatives can be prepared through various synthetic routes. For example, 5-acetamido-2-hydroxybenzoic acid can be synthesized by the N-acylation of 5-amino-2-hydroxybenzoic acid using reagents like acetic anhydride or benzoyl chloride. mdpi.com Similarly, other derivatives can be synthesized from appropriately substituted phenols or by functional group manipulation of the salicylic (B10762653) acid core. For instance, 4-amino-2-hydroxybenzoic acid can serve as a starting point for further derivatization. nih.gov

Design and Synthesis of Structural Analogues

The design and synthesis of structural analogues of this compound are of significant interest for exploring structure-activity relationships in various contexts, such as medicinal chemistry. Analogues can be generated by modifying either the benzamide portion, the pyridine ring, or both.

Studies have focused on creating libraries of N-pyridin-2-yl benzamide analogues to evaluate their biological activities. nih.govresearchgate.net The general synthetic strategy often remains the same, involving the coupling of a diverse set of substituted benzoic acids with various substituted 2-aminopyridines. For instance, starting from 3-nitrobenzoic acid, a series of analogues were synthesized to act as allosteric activators of glucokinase. nih.gov

Modifications can include:

Substitution on the Benzoyl Ring: Introducing different functional groups (e.g., methyl, chloro, nitro) at various positions on the 2-hydroxybenzoic acid ring to probe electronic and steric effects.

Substitution on the Pyridine Ring: Replacing the nitro group on the 2-aminopyridine ring with other substituents like bromo or altering its position. brieflands.com

Alteration of the Linker: While not a direct analogue of the title compound, related structures have been synthesized where the core scaffold is modified, such as replacing the benzamide with a 1,3,4-thiadiazole ring system to connect the pyridine and phenyl moieties. brieflands.com

These synthetic campaigns allow for a systematic investigation of how different chemical features on the molecular scaffold influence its properties and interactions with biological targets.

Modifications on the 2-Hydroxybenzoyl Moiety

The 2-hydroxybenzoyl, or salicyl, portion of the molecule is a common starting point for derivatization. Modifications are typically achieved by using substituted salicylic acids or their corresponding acyl chlorides in the amide bond formation step.

Key modifications include the introduction of various substituents onto the benzene ring. For instance, halogen atoms (e.g., chlorine, bromine) or trifluoromethyl groups can be incorporated at different positions to alter the electronic and steric properties of the molecule. The synthesis of halogenated 2-hydroxy-N-phenylbenzamides has been extensively reported, demonstrating the feasibility of these modifications. researchgate.net Furthermore, the phenolic hydroxyl group can be alkylated or acylated to produce ether or ester derivatives, respectively. For example, reaction with ethyl α-halogenated acid esters can yield ethyl esters of 2-[2-(phenylcarbamoyl)-phenoxy]alkanoic acids. researchgate.net

Another strategy involves replacing the benzene ring with other aromatic or heteroaromatic systems. While direct replacement is a significant structural change, the principles of synthesis remain similar, relying on the coupling of a suitable carboxylic acid with the aminopyridine moiety.

Table 1: Examples of Modifications on the 2-Hydroxybenzoyl Moiety

| Modification Type | Reagents/Strategy | Resulting Structure |

|---|---|---|

| Ring Substitution | Use of substituted salicylic acids (e.g., 5-chlorosalicylic acid) with a chlorinating agent (e.g., thionyl chloride) followed by reaction with an amine. researchgate.net | Halogenated or otherwise substituted 2-hydroxybenzoyl ring. |

| Hydroxyl Group Alkylation | Reaction of the parent salicylamide with α-halogenated esters (e.g., ethyl chloroacetate). researchgate.net | O-alkylated derivatives, forming an ether linkage. |

Modifications on the 5-Nitropyridin-2-yl Moiety

The 5-nitropyridin-2-yl fragment also offers several handles for chemical modification. The primary precursor, 2-amino-5-nitropyridine, is the key building block for introducing this moiety.

The nitro group is a versatile functional group that can be readily transformed. Catalytic hydrogenation, for example, can reduce the nitro group to an amino group, which can then be subjected to a wide range of reactions, such as acylation, alkylation, or diazotization, to introduce further diversity.

Substituents can also be introduced on other positions of the pyridine ring. The synthesis of various N-(pyridin-2-yl)benzamide derivatives has shown that the presence of substituents on the pyridine ring is well-tolerated in the amidation reaction. mdpi.comnih.gov This allows for the preparation of analogues with altered electronic properties and potential interaction capabilities. For example, chloro-substituted pyridines can be used as starting materials to generate chlorinated analogues. mdpi.com

Table 2: Examples of Modifications on the 5-Nitropyridin-2-yl Moiety

| Modification Type | Reagents/Strategy | Resulting Structure |

|---|---|---|

| Nitro Group Reduction | Catalytic hydrogenation (e.g., using Pd/C) of the nitro-substituted compound. nih.gov | An amino group in place of the nitro group, suitable for further functionalization. |

| Ring Substitution | Starting with pre-functionalized 2-aminopyridines (e.g., 2-amino-3,6-dichloropyridine) in the amidation reaction. mdpi.com | Pyridine ring with additional substituents like halogens. |

Introduction of Bridging Linkers and Heterocyclic Rings

To explore a broader chemical space, the core structure of this compound can be altered by introducing bridging linkers or replacing the existing aromatic rings with other heterocyclic systems.

The amide linker itself can be modified. For instance, replacing it with a urea or thiourea linkage can be achieved by reacting a salicylic acid-derived isocyanate with the appropriate amine. nih.gov

Furthermore, one or both of the aromatic moieties can be replaced with different heterocyclic rings. This strategy of bioisosterism has led to the design of novel benzamides where the pyridine ring is linked to a 1,2,4-oxadiazole (B8745197), which is then attached to the benzamide core. mdpi.comnih.gov Similarly, analogues incorporating a 1,3,4-thiadiazole ring have been synthesized by coupling substituted benzoic acids with 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine. nih.gov Another example is the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, which introduces a thiazole ring system. semanticscholar.org These modifications significantly alter the geometry and electronic properties of the parent compound.

Table 3: Examples of Linker and Heterocyclic Ring Modifications

| Modification Type | Synthetic Strategy | Resulting Analogue Class |

|---|---|---|

| Linker Modification | Conversion of salicylic acid derivative to an isocyanate followed by reaction with an amine. nih.gov | Urea-linked analogues. |

| Heterocyclic Replacement (Pyridine Moiety) | Coupling of a substituted benzoic acid with a heterocyclic amine (e.g., 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine). nih.gov | Benzamide-thiadiazole-pyridine hybrids. |

| Heterocyclic Replacement (Benzoyl Moiety) | Coupling of a heterocyclic carboxylic acid with 2-amino-5-nitropyridine. | Analogues with a heterocyclic ring replacing the 2-hydroxybenzoyl moiety. |

Green Chemistry Approaches and Reaction Optimization

Traditional amide bond formation often requires stoichiometric amounts of coupling agents (like carbodiimides) or the conversion of carboxylic acids to more reactive species like acyl chlorides, which can generate significant chemical waste. sciepub.comucl.ac.uk Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient methods.

Catalytic direct amidation represents a greener alternative. Boric acid, for example, has been used as a catalyst for the direct reaction between a carboxylic acid and an amine, forming a mixed anhydride intermediate that facilitates the reaction while regenerating the catalyst. sciepub.comsciepub.com This approach improves atom economy and reduces waste.

Another promising green approach is the use of heterogeneous catalysts that can be easily recovered and reused. Bimetallic metal-organic frameworks (MOFs), such as Fe2Ni-BDC, have been shown to be effective catalysts for amidation reactions to produce N-(pyridin-2-yl)benzamides. mdpi.comresearchgate.net These catalysts can be used in relatively low amounts and can be recycled multiple times without a significant loss of activity, enhancing the economic and sustainable nature of the synthesis. mdpi.comresearchgate.net

Enzymatic methods also offer a sustainable route for amide synthesis. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov These reactions proceed under mild conditions and often produce high yields without the need for extensive purification. nih.gov

Table 4: Green Chemistry Approaches for Amide Synthesis

| Approach | Catalyst/Method | Advantages |

|---|---|---|

| Catalytic Direct Amidation | Boric acid. sciepub.comsciepub.com | Avoids stoichiometric activating agents, reduces waste. |

| Heterogeneous Catalysis | Bimetallic Metal-Organic Frameworks (e.g., Fe2Ni-BDC). mdpi.com | Catalyst is recoverable and reusable, high efficiency. |

| Biocatalysis | Enzymes (e.g., Candida antarctica lipase B). nih.gov | Mild reaction conditions, use of green solvents, high yields, minimal purification. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-hydroxy-N-(5-nitropyridin-2-yl)benzamide, ¹H and ¹³C NMR are fundamental for confirming its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental ¹H NMR data for this compound is not widely published, analysis of closely related structures allows for the prediction of the expected proton signals. The spectrum would feature distinct resonances for the protons on the 2-hydroxybenzoyl and the 5-nitropyridin-2-yl moieties. Aromatic protons would typically appear in the downfield region (δ 6.5-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the electron-withdrawing nitro group, the electron-donating hydroxyl group, and the amide linkage. The amide (N-H) and hydroxyl (O-H) protons would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, published ¹³C NMR spectra for this specific compound are scarce. However, based on known data for substituted benzamides and nitropyridines, the ¹³C NMR spectrum is expected to show distinct signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbon of the amide group would be observed significantly downfield (typically δ 160-170 ppm). Carbons attached to the nitro group and the oxygen of the hydroxyl group would also have characteristic chemical shifts. Analysis of related compounds, such as N-benzamide derivatives, shows aromatic carbons resonating between approximately 116 and 165 ppm. nanobioletters.com

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY would reveal proton-proton coupling networks within the benzoyl and pyridinyl rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would establish long-range (2-3 bond) correlations between protons and carbons, confirming the linkage of the two aromatic rings through the amide bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For instance, studies on similar benzamide (B126) structures show N-H stretching vibrations around 3300-3500 cm⁻¹, and the carbonyl (C=O) stretching of the amide group typically appears as a strong band in the region of 1630-1680 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The broad O-H stretch from the phenolic group would also be a prominent feature, likely overlapping with the N-H stretch.

Raman spectroscopy , being complementary to IR, would also be valuable. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further confirmation of the aromatic ring structures and the nitro group vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₉N₃O₄), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the amide bond, leading to fragment ions corresponding to the 2-hydroxybenzoyl cation and the 5-nitropyridin-2-amine radical cation or related fragments. Further fragmentation of these initial ions would provide additional structural confirmation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties.

Geometry Optimization and Conformational Analysis

The geometry of a molecule is fundamental to its chemical reactivity and physical properties. For molecules with rotatable bonds, such as the amide linkage in 2-hydroxy-N-(5-nitropyridin-2-yl)benzamide, multiple conformations may exist. Theoretical studies on similar benzamide (B126) derivatives often employ DFT methods, such as B3LYP with various basis sets, to determine the most stable conformation (the one with the lowest energy).

For instance, studies on related pyridine (B92270) derivatives, like 2-hydroxy-5-nitropyridine, have investigated tautomeric equilibrium, specifically the enol and keto forms, to determine the most stable structure. nih.govelsevierpure.com It is plausible that this compound also exhibits different conformations due to the rotation around the C-N amide bond and the potential for intramolecular hydrogen bonding between the hydroxyl group and the amide or pyridine nitrogen. The optimized geometry would likely reveal a non-planar structure, with the phenyl and pyridinyl rings twisted relative to each other.

Vibrational Frequency Calculations and Spectral Simulations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a valuable tool for identifying functional groups and elucidating molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra.

In studies of related nitro-containing aromatic compounds, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations have been used to assign the vibrational modes. researchgate.net For this compound, characteristic vibrational frequencies would be expected for the O-H, N-H, C=O (amide I), N-O (nitro group), and C-N stretching modes, as well as the bending modes of the aromatic rings. Comparing the calculated vibrational spectra for different possible conformers with experimental data can help to confirm the most stable structure in the solid state or in solution.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energies of these orbitals provide insights into the molecule's ionization potential and electron affinity. For aromatic compounds containing both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, the distribution of HOMO and LUMO is of particular interest.

In a molecule like this compound, the HOMO is likely to be localized on the electron-rich hydroxyphenyl ring, while the LUMO is expected to be concentrated on the electron-deficient nitropyridinyl moiety. This distribution suggests a potential for intramolecular charge transfer upon electronic excitation.

Energy Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. The presence of the nitro group is expected to lower the LUMO energy, leading to a relatively small HOMO-LUMO gap for this compound, indicative of its potential reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the pyridine ring. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential (typically colored blue), indicating sites for nucleophilic attack. The MEP map can thus provide a clear picture of the molecule's reactive sites and intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. This analysis provides a quantitative understanding of electron delocalization, which is crucial for molecular stability.

For molecules like this compound, significant charge transfer interactions are expected due to the presence of electron-donating (hydroxyl and amine groups) and electron-withdrawing (nitro group and pyridine ring) moieties. The key interactions would likely involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic rings and the nitro group. These delocalizations contribute to the resonance stabilization of the molecule.

While specific E(2) values for this compound are not available in the provided search results, the following table illustrates typical stabilization energies that might be observed in similar aromatic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C=C) | > 5.0 |

| LP (N) | π* (C=C) | > 5.0 |

| π (Aromatic Ring) | π* (NO2) | > 10.0 |

| Note: This table is illustrative and based on general principles of NBO analysis for similar functional groups. The data is not from direct computational results for this compound. |

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new molecules. The key parameter for NLO activity is the first hyperpolarizability (β), which is a measure of the nonlinear response of a molecule to an applied electric field.

The magnitude of β is highly dependent on the molecular structure, particularly the presence of a donor-π-acceptor (D-π-A) framework. In this compound, the hydroxyl group can act as an electron donor, the benzamide and pyridine rings form the π-conjugated bridge, and the nitro group serves as a strong electron acceptor. This architecture suggests that the molecule could possess significant NLO properties.

Computational studies on similar organic molecules have shown that the first hyperpolarizability can be calculated and compared with that of a standard NLO material like urea. For instance, studies on benzimidazole (B57391) derivatives have highlighted the importance of substituent effects on NLO activity. researchgate.net While specific calculated values for this compound are not present in the search results, a representative table of predicted NLO properties is shown below.

| Compound | Dipole Moment (μ, Debye) | First Hyperpolarizability (β, esu) |

| Urea (Reference) | 1.37 | 0.13 x 10⁻³⁰ |

| This compound | Predicted to be high | Predicted to be > Urea |

| Note: The values for this compound are qualitative predictions based on its structure and not from specific computational results. |

Computational Studies on Molecular Interactions (e.g., Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

While no docking studies were found specifically for this compound, a study on a series of nitro-substituted benzamide derivatives provides valuable insights into the potential interactions of this class of compounds. nih.govresearchgate.netuma.es In this research, the anti-inflammatory activity of the compounds was investigated, and molecular docking was performed against the inducible nitric oxide synthase (iNOS) enzyme, a key target in inflammation. nih.govresearchgate.netuma.es

The study revealed that the nitrobenzamide derivatives could bind effectively within the active site of iNOS. nih.govresearchgate.net The binding was stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues. The nitro groups were found to play a crucial role in the binding affinity. nih.govresearchgate.net

Based on this related study, a hypothetical docking of this compound into an enzyme active site, such as that of iNOS, would likely involve the following interactions:

Hydrogen bonding: The hydroxyl group, the amide N-H, and the nitro group's oxygen atoms could act as hydrogen bond donors and acceptors, forming interactions with polar residues in the active site.

π-π stacking: The aromatic rings (both the benzamide and the nitropyridine moieties) could engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

Hydrophobic interactions: The carbon framework of the molecule would likely participate in hydrophobic interactions with nonpolar residues in the binding pocket.

The following table summarizes the key interacting residues and binding affinities observed for the most active compounds in the study of nitrobenzamide derivatives, which can serve as a proxy for the potential interactions of this compound. nih.govresearchgate.net

| Compound from Study | Target Enzyme | Key Interacting Residues | Binding Affinity (kcal/mol) |

| Compound 5 | iNOS | Not specified | Not specified |

| Compound 6 | iNOS | Not specified | Not specified |

| Note: The original study nih.govresearchgate.net mentions that compounds 5 and 6 bind efficiently but does not provide specific binding affinity values or a detailed list of interacting residues in the abstract. |

Biological Activity Spectrum and Mechanistic Exploration

Antimicrobial Activity Studies

No peer-reviewed studies detailing the in vitro or in vivo antimicrobial activity of 2-hydroxy-N-(5-nitropyridin-2-yl)benzamide are currently available. While research exists on related structures, the unique combination of the 2-hydroxybenzamide and 5-nitropyridine moieties in a single molecule has not been specifically evaluated for its antibacterial or antifungal properties in the accessible scientific literature.

There is no published data on the Minimum Inhibitory Concentration (MIC) or other measures of antibacterial efficacy for This compound against any tested Gram-positive or Gram-negative bacterial strains.

Similarly, the scientific literature lacks any reports on the antifungal activity of This compound .

Without any experimental data on its antimicrobial activity, any proposed mechanism of action for This compound would be purely speculative and is therefore not presented.

Glucokinase Activation Studies

Glucokinase (GK) is a critical enzyme in glucose metabolism and a target for the development of novel anti-diabetic drugs. nih.govnih.gov While various benzamide (B126) derivatives have been investigated as potential glucokinase activators, there are no specific studies on This compound in this context.

No data from in vitro enzymatic assays assessing the ability of This compound to activate glucokinase have been published.

In the absence of experimental evidence of glucokinase activation, no molecular docking or binding mode analysis studies for This compound with the glucokinase enzyme have been reported in the scientific literature.

Anti-inflammatory Investigations

Based on a comprehensive review of available scientific literature, no specific studies investigating the anti-inflammatory properties of this compound have been identified.

In Vitro Models for Inflammation Pathways

There is currently no available data from in vitro models to describe the effects of this compound on inflammatory pathways.

Modulation of Inflammatory Mediators

Information regarding the modulation of specific inflammatory mediators by this compound is not present in the current body of scientific research.

Antiproliferative Activity and Cancer Cell Line Studies

No published research detailing the antiproliferative activity of this compound against cancer cell lines was found.

Evaluation against Specific Cancer Cell Lines

There are no available studies that have evaluated this compound against specific cancer cell lines. Therefore, data tables of its activity, such as IC50 values, cannot be provided.

Cellular Mechanism of Action (e.g., Cell Cycle Arrest)

The cellular mechanism of action for any potential antiproliferative effects of this compound, including phenomena such as cell cycle arrest, has not been elucidated in any available studies.

Other Biological Activities

A search of scientific databases did not yield any studies pertaining to other biological activities of this compound.

Assessment of Anti-fibrosis Potential

No studies were identified that have investigated the anti-fibrotic properties of this compound. Research on the anti-fibrotic effects of benzamide derivatives has been published; however, these studies focus on structurally different molecules. For instance, research has been conducted on N-(2-aminophenyl)-benzamide derivatives as inhibitors of class I histone deacetylases (HDACs) with potential anti-fibrotic activity. However, this research does not include or mention the specific compound of interest.

TRPC6 Ion Channel Modulation Studies

There is no available information in the scientific literature regarding the modulation of the transient receptor potential cation channel subfamily C member 6 (TRPC6) by this compound. While the modulation of ion channels is a significant area of drug discovery, this particular compound has not been documented in such studies.

Modulation of IKKε and/or TBK-1 Mechanisms

No data exists to suggest that this compound modulates the activity of IκB kinase ε (IKKε) or TANK-binding kinase 1 (TBK-1). The field of IKKε and TBK-1 inhibitors is an active area of research, with several compounds such as MRT67307 and BX795 being identified as potent inhibitors. However, this compound is not mentioned in the literature concerning the modulation of these kinases.

Structure Activity Relationship Sar and Pharmacophore Modeling

Impact of Substituents on Biological Activity

The potency of compounds in the N-pyridinylbenzamide class is highly sensitive to the substitution pattern on both aromatic rings. Modifications can influence the molecule's conformation, electronic distribution, and ability to interact with biological targets.

The 2-hydroxy group on the benzoyl ring plays a pivotal role in modulating the molecule's properties, primarily through its ability to form a strong intramolecular hydrogen bond (IMHB) with the adjacent amide carbonyl oxygen. researchgate.net This interaction has several significant consequences:

Conformational Rigidity : The IMHB locks the benzamide (B126) moiety into a more planar conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to stronger interactions. nih.gov

Masking Polarity : By engaging the polar amide group, the IMHB can shield its polarity, which may increase the molecule's lipophilicity and facilitate its passage through biological membranes. nih.gov Studies on related salicylamides have shown that this effect can be significant. researchgate.net

Modulation of Binding Affinity : The presence of the hydroxyl group can directly contribute to binding affinity. In a series of opioid ligands, a hydroxyl substitution was found to confer excellent binding affinities. nih.gov The formation of an IMHB can enhance the inhibitory effects of compounds by increasing the accessibility of other binding groups, such as an imidazole (B134444) lone pair in certain P450 inhibitors. rsc.org

The disruption of this IMHB, for instance by steric hindrance from other nearby substituents, can lead to significant changes in conformation and biological activity. researchgate.net While the formation of an IMHB does not have a universally predictable effect across all compound classes, its potential to cause significant changes in bioactivity is a key consideration in drug design. nih.gov

The nitro group (NO₂) at the 5-position of the pyridine (B92270) ring is a strong electron-withdrawing group that profoundly influences the electronic character of the heterocyclic ring. This has several implications for biological activity:

Enhanced Potency : The electron-withdrawing nature of the nitro group can increase the potency of the compound. In studies of thieno[2,3-b]pyridines, which are structurally related, the electronic properties of substituents on the phenyl ring were found to be fundamental for inhibitory activity. mdpi.com Similarly, for a series of 7-azaindole-based kinase inhibitors, the introduction of a p-nitro group on a benzyl (B1604629) substituent led to an improved submicromolar inhibitory profile against GSK-3β. acs.org

Facilitation of Nucleophilic Reactions : The nitro group makes the pyridine ring more susceptible to nucleophilic substitution reactions, a property often exploited in the synthesis of derivatives. mdpi.com

Research on N-(5-nitropyridin-2-yl)benzamide derivatives has shown their potential as antibacterial agents, highlighting the importance of the nitro-substituted pyridine moiety. researchgate.net

The biological activity of the core 2-hydroxy-N-(pyridin-2-yl)benzamide scaffold can be fine-tuned by introducing various other substituents.

Halogens : The introduction of halogen atoms is a common strategy in medicinal chemistry. In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, combining a halogen at one position with an electron-withdrawing group at another was explored to modulate FOXM1-inhibitory activity. mdpi.com For 2'-pyridine ring substituted epibatidine (B1211577) analogs, chloro and bromo substituents significantly influenced receptor binding affinity and selectivity. nih.gov The addition of a chlorine atom to a pyridine ring in another series of kinase inhibitors resulted in an order of magnitude upgrade in potency. acs.org

Alkyl Groups : Methyl or other alkyl groups can impact activity through steric and electronic effects. In the synthesis of N-(pyridin-2-yl)-benzamide derivatives, a methyl group on the pyridine ring slightly reduced the reaction yield compared to the unsubstituted parent compound. mdpi.com

Sulfonamides : The incorporation of a sulfonamide group is another established medicinal chemistry tactic. Novel sulfonamide drugs derived from benzamine have been synthesized and show biological potential. cyberleninka.ru In one study, N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide was synthesized as a potential antibacterial agent. researchgate.net

The following table summarizes the impact of various substituents on the activity of related benzamide and pyridine-containing compounds.

| Scaffold | Substituent | Position | Observed Effect | Reference |

| N-Phenylthieno[2,3-b]pyridine | -CN | Phenyl ring, position 2 | Decreased FOXM1 expression | mdpi.com |

| N-Phenylthieno[2,3-b]pyridine | -NO₂ | Phenyl ring, position 2 | No significant FOXM1 inhibition | mdpi.com |

| 7-Azaindole derivative | p-Nitro | Benzyl ring | Improved GSK-3β inhibition | acs.org |

| Epibatidine analog | -Cl | Pyridine ring, 2' | 114- to 3500-fold greater affinity at β2- vs β4-containing nicotinic receptors | nih.gov |

| Kinase Inhibitor | -Cl | Pyridine ring | ~10-fold increase in potency | acs.org |

| 2-Amino-5-bromo/nitropyridine | -Br / -NO₂ | Pyridine ring, 5 | Basis for potent antibacterial agents | researchgate.net |

Stereochemical Considerations and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical determinant of biological activity. Chiral natural products are typically biosynthesized in an enantiomerically pure form, and often only one enantiomer is biologically active. rsc.org This specificity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a ligand.

While specific stereochemical studies on 2-hydroxy-N-(5-nitropyridin-2-yl)benzamide were not found, the principles are broadly applicable. For other classes of compounds, stereochemistry has been shown to be the driver for potency and pharmacokinetics. It can affect not only target binding but also processes like membrane transport, where uptake systems may be stereoselective. rsc.org For example, in a study of acivicin (B1666538) derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical correlations between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable tools in drug discovery for predicting the activity of novel compounds and optimizing lead structures. mdpi.com

A typical QSAR study involves:

Data Set Compilation : A series of structurally related compounds with measured biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation : Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build an equation that links the descriptors to the biological activity. nih.govmdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using techniques like leave-one-out cross-validation and by predicting the activity of an external set of compounds not used in model generation. nih.gov

For example, a 3D-QSAR study on pyrazolopyridine and quinoline (B57606) derivatives as PDE4 inhibitors developed a four-point pharmacophore model consisting of one hydrogen bond acceptor, two aromatic rings, and one hydrophobic group, which yielded a statistically significant model. nih.gov Another QSAR study on benzamide derivatives as anti-leukotriene agents identified the conformational characteristics necessary for potent activity. nih.gov The results of QSAR studies are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

| QSAR Study Subject | Key Findings / Model Features | Statistical Significance | Reference |

| N3-Phenylpyrazinones (CRF1 Antagonists) | 6-point pharmacophore (2 H-bond acceptors, 1 H-bond donor, 2 hydrophobic, 1 aromatic ring) | R² = 0.803, Predictive R² = 0.91 | nih.gov |

| Pyrazolopyridine/Quinoline (PDE4 Inhibitors) | 4-point pharmacophore (1 H-bond acceptor, 2 aromatic rings, 1 hydrophobic group) | High correlation coefficient (R² = 0.97) | nih.gov |

| Benzamide Derivatives (Anti-leukotriene) | Conformational features corresponding to leukotriene structure are necessary for potency. | N/A | nih.gov |

| Pyrimidine Derivatives (VEGFR-2 Inhibitors) | ANN model outperformed MLR model in predictive power. | ANN R² = 0.998, MLR R² = 0.889 | nih.gov |

Ligand-Target Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The biological effect of a molecule is initiated by its binding to a specific target, a process governed by non-covalent interactions. For this compound and its analogs, hydrogen bonds and hydrophobic interactions are paramount.

Hydrogen Bonding : Hydrogen bonds are crucial for molecular recognition and the stability of the ligand-target complex. mdpi.com The amide group (N-H) in the benzamide linkage is a key hydrogen bond donor, while the carbonyl oxygen is an acceptor. The 2-hydroxy group on the benzoyl ring can act as both a donor and an acceptor, and as previously discussed, can form a critical intramolecular hydrogen bond. researchgate.net The pyridine nitrogen and the oxygens of the nitro group are also potential hydrogen bond acceptors. The formation of these bonds, both within the molecule and with the target receptor, stabilizes the binding conformation. mdpi.com Studies on various benzamide and pyridine derivatives consistently highlight the importance of hydrogen bonding networks in determining binding affinity and biological function. rsc.org

Computational methods like molecular docking are used to predict the binding mode of a ligand in the active site of a target, providing insights into these key interactions. Docking studies of related inhibitors have confirmed the ability of these compounds to bind to both catalytic and peripheral sites of enzymes, often through a combination of hydrogen bonding and hydrophobic contacts. researchgate.net

Advanced Research Applications Beyond Direct Bioactivity

Development as Chemosensors and Probes

The inherent chemical structure of 2-hydroxy-N-(5-nitropyridin-2-yl)benzamide, featuring both a hydroxyl and an amide group, alongside a nitropyridine moiety, provides a foundation for its exploration as a chemosensor. These functional groups can act as binding sites and signaling units, enabling the detection of specific analytes.

Metal Ion Sensing Capabilities

While direct studies on the metal ion sensing capabilities of this compound are not extensively documented in publicly available research, the broader class of benzamide (B126) derivatives has shown promise in this area. For instance, various benzamide compounds have been investigated as inhibitors for enzymes where metal ions play a crucial role, suggesting an interaction between the benzamide structure and metal ions. nih.gov The principle of chemosensing often relies on the specific interaction between the sensor molecule and a metal ion, which can lead to a detectable signal, such as a change in color or fluorescence. The design of such sensors is an active area of research, with systems being developed for the detection of a wide array of metal ions. nih.govnih.gov

pH Responsiveness and Fluorescent Properties

The pH responsiveness and fluorescent properties of compounds are often interconnected. The presence of acidic (phenolic hydroxyl) and basic (pyridinyl nitrogen) sites in this compound suggests a potential for pH-dependent changes in its electronic structure and, consequently, its fluorescence. While specific data on this compound is scarce, related structures are known to exhibit changes in fluorescence in response to environmental changes.

Material Science Applications (e.g., Non-Linear Optics)

The field of material science has shown significant interest in organic molecules with potential for non-linear optical (NLO) applications. These materials can alter the properties of light, which is crucial for technologies like optical computing and telecommunications. wikipedia.org The presence of a nitropyridine group in this compound is particularly noteworthy, as nitropyridine derivatives are a well-established class of NLO materials. ibm.com For example, compounds like 2-adamantylamino-5-nitropyridine have demonstrated significant second-order NLO properties. researchgate.net The combination of an electron-donating group (the hydroxylated benzamide) and an electron-withdrawing group (the nitropyridine) within the same molecule can create a "push-pull" system, which is a common design strategy for enhancing NLO activity. dtic.miljhuapl.edu

Catalysis or Ligand Design in Inorganic Chemistry

The structure of this compound, with its potential coordination sites (the hydroxyl oxygen, amide nitrogen, and pyridine (B92270) nitrogen), makes it a candidate for use as a ligand in inorganic chemistry. Ligands are crucial components of catalysts, influencing their activity and selectivity. Benzamide derivatives have been utilized in various catalytic systems. For example, they have been employed in nickel-catalyzed C-H bond alkylation reactions. acs.org Furthermore, the synthesis of N-(pyridin-2-yl)benzamides has been achieved using bimetallic metal-organic frameworks as catalysts, indicating the interaction of this class of compounds with metal centers. mdpi.comresearchgate.net The specific application of this compound as a ligand in a catalytic process remains an area for further investigation, with the potential to develop novel catalysts for a range of chemical transformations. rsc.org

Conclusion and Future Perspectives

Summary of Key Research Findings for 2-hydroxy-N-(5-nitropyridin-2-yl)benzamide and Analogues

Research into this compound itself is limited in publicly available literature. However, extensive studies on its structural analogues, primarily other N-pyridyl and N-phenyl benzamides, provide significant insights into the potential of this class of compounds.

A notable study synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, which were evaluated for their antimicrobial properties. nih.gov These compounds exhibited a broad spectrum of activity against various bacteria and fungi, with some derivatives showing potent activity against drug-resistant strains of Bacillus subtilis and Staphylococcus aureus. nih.gov For instance, one benzamide (B126) derivative demonstrated significant activity with Minimum Inhibitory Concentration (MIC) values of 1.95, 3.9, and 7.8 µg/ml against drug-resistant B. subtilis, B. subtilis, and S. aureus, respectively. nih.gov

Furthermore, N-pyridyl benzamide analogues have been identified as allosteric activators of glucokinase, suggesting their potential in the management of type 2 diabetes. researchgate.net Several synthesized N-pyridin-2-yl benzamide analogues displayed good in vitro glucokinase activation, and some exhibited significant antidiabetic activity in oral glucose tolerance tests in animal models. researchgate.net Another area of interest is their potential as potassium channel openers for the treatment of epilepsy. nih.gov A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers were found to be active in animal models of epilepsy and pain. nih.gov

The synthesis of various benzamide derivatives is well-documented, often involving the reaction of a substituted benzoic acid with an appropriate amine. nih.govnanobioletters.com For instance, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized and shown to possess good insecticidal and fungicidal activities. nih.gov

The table below summarizes the key findings for analogues of this compound.

| Analogue Class | Key Research Findings |

| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides | Broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains. nih.gov |

| N-pyridin-2-yl benzamide analogues | Allosteric activators of glucokinase with potential antidiabetic activity. researchgate.net |

| N-pyridyl benzamide KCNQ2/Q3 potassium channel openers | Active in animal models of epilepsy and pain. nih.gov |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Good insecticidal and fungicidal activities. nih.gov |

| N-phenylbenzamide derivatives | Possess a wide range of therapeutic activities including antimicrobial, antimalarial, antiviral, and anticonvulsant. researchgate.net |

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the promising results from studies on its analogues, there is a significant lack of specific research on This compound . This represents a major knowledge gap. The direct synthesis, characterization, and biological evaluation of this specific compound are yet to be extensively reported.

Furthermore, while the antimicrobial and antidiabetic potential of related benzamides has been explored, the full spectrum of their biological activities remains to be uncovered. The specific structure of this compound, with its unique combination of a hydroxy, a nitro group, and a pyridine (B92270) ring, may confer novel pharmacological properties that are currently unknown.

Unexplored research avenues include:

Comprehensive Biological Screening: A thorough investigation of the biological activities of this compound against a wider range of targets, including different cancer cell lines, viruses, and parasites.

Structure-Activity Relationship (SAR) Studies: A systematic study to understand how modifications to the chemical structure of this compound affect its biological activity.

In Vivo Efficacy and Preclinical Studies: For any promising in vitro activities, conducting in vivo studies in animal models is a critical next step that remains unexplored.

Toxicological Profile: The safety and toxicity profile of this specific compound is completely unknown and requires thorough investigation.

Future Directions in Synthetic Strategies and Derivatization

Future synthetic efforts should initially focus on establishing a reliable and efficient method for the synthesis of this compound. This could likely be achieved through the condensation of salicylic (B10762653) acid or its activated derivative with 2-amino-5-nitropyridine. The synthesis of the latter is well-established. google.comgoogle.com

Once a synthetic route is established, future directions in derivatization could explore:

Modification of the Benzoyl Moiety: Introducing different substituents on the phenyl ring of the benzamide to investigate their impact on activity. This could include electron-donating or electron-withdrawing groups at various positions.

Alteration of the Pyridine Ring: Synthesizing analogues with different substituents on the pyridine ring or even replacing the pyridine with other heterocyclic systems.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which could then be further functionalized to create a diverse library of compounds for biological screening. nih.gov

Introduction of a Spacer: Investigating the effect of introducing a flexible or rigid spacer between the benzamide and pyridine moieties.

A promising approach for the synthesis of N-(pyridin-2-yl)-benzamides involves the use of bimetallic metal-organic frameworks as catalysts for the reaction between aminopyridine and trans-beta-nitrostyrene. mdpi.com

Prospects for Further Mechanistic Elucidation of Biological Activities

For any identified biological activities of this compound, elucidating the underlying mechanism of action will be crucial for its development as a therapeutic agent. Future research should aim to:

Identify Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific cellular targets with which the compound interacts. For example, molecular docking studies have been used to predict the binding interactions of N-pyridin-2-yl benzamide analogues with glucokinase. researchgate.net

Investigate Signaling Pathways: Once a target is identified, the downstream signaling pathways affected by the compound's binding should be investigated using various molecular and cellular biology techniques.

Computational Modeling: Employing computational methods like Density Functional Theory (DFT) can provide insights into the electronic properties and reactivity of the molecule, which can help in understanding its mechanism of action. researchgate.net

Enzyme Inhibition Studies: If the compound shows inhibitory activity against a specific enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Emerging Applications in Chemical Biology and Materials Science

Beyond its potential therapeutic applications, this compound and its analogues could find utility in other scientific domains.

In chemical biology , these compounds could serve as:

Chemical Probes: Fluorescently tagged versions of these molecules could be synthesized to visualize their localization and interaction with cellular components.

Tools for Target Identification: As bioactive molecules, they can be used in chemical genetics screens to identify new drug targets and to probe biological pathways.

In materials science , the aromatic and heterocyclic nature of these compounds suggests potential applications in:

Organic Electronics: Pyridine derivatives are used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. chempanda.com The specific electronic properties of this compound could be explored for such applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The presence of nitrogen and oxygen atoms makes these compounds potential ligands for the construction of novel coordination polymers and MOFs with interesting structural and functional properties. mdpi.com

Sensors: The ability of the molecule to interact with specific ions or molecules could be harnessed to develop chemical sensors.

Q & A

Q. How can ligand efficiency metrics guide the optimization of this compound for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.